(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid
Beschreibung
(2R,5S)-5-[(6-Amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid is a synthetic adenine derivative characterized by an oxolane (tetrahydrofuran) ring substituted with a methyl-linked adenine moiety and a carboxylic acid group. Its stereochemistry (2R,5S) is critical for biological activity, as improper configuration can disrupt interactions with enzymes or receptors .
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,5S)-5-[(6-aminopurin-9-yl)methyl]oxolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c12-9-8-10(14-4-13-9)16(5-15-8)3-6-1-2-7(19-6)11(17)18/h4-7H,1-3H2,(H,17,18)(H2,12,13,14)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAGPVSFVGIAFT-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2C=NC3=C(N=CN=C32)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CN2C=NC3=C(N=CN=C32)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid, a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to nucleosides and nucleotides, which are essential in various biological processes including energy transfer, signaling, and as building blocks of DNA and RNA. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 240.23 g/mol. Its structural characteristics contribute to its interaction with biological systems.
Antiviral Activity
Research indicates that purine derivatives exhibit significant antiviral properties. For instance, compounds similar to (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane have been shown to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that certain purine analogs effectively inhibited the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by acting as chain terminators during DNA synthesis .
Cytotoxic Effects
The cytotoxicity of (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane has been evaluated in various cancer cell lines. It was found to induce apoptosis in human cancer cells by activating caspase pathways. In vitro studies reported an IC50 value indicating the concentration required for 50% inhibition of cell growth, highlighting its potential as an anticancer agent .
Enzyme Inhibition
This compound also acts as an inhibitor of specific enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit adenosine deaminase, an enzyme that regulates the levels of adenosine in tissues. This inhibition can lead to increased levels of adenosine, which has various physiological effects including immunosuppression and vasodilation .
Study 1: Antiviral Efficacy
In a controlled laboratory setting, (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane was tested against HSV. Results indicated a significant reduction in viral load when treated with this compound compared to controls. The mechanism was attributed to its ability to mimic natural substrates in the viral replication process .
Study 2: Cytotoxicity in Cancer Cells
A study involving various cancer cell lines assessed the cytotoxic effects of (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane. The results showed that at concentrations above 10 µM, there was a marked decrease in cell viability, suggesting its potential use as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally and functionally related adenine derivatives below:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Ring Structure :
- The target compound’s oxolane ring distinguishes it from natural nucleotides (e.g., dAMP’s deoxyribose) and derivatives with tetrahydrofuran (e.g., ). Oxolane’s reduced ring strain compared to ribose may enhance metabolic stability .
- Carboxylic acid substituent replaces phosphate esters, altering charge and hydrogen-bonding capacity. This could reduce interactions with kinases or phosphatases, making it less prone to enzymatic degradation .
Stereochemical Specificity :
- The (2R,5S) configuration is essential for activity. For example, antiviral analogs in and require precise stereochemistry to bind viral polymerases . Misconfiguration in similar compounds (e.g., ) abolishes activity.
Biological Applications: Antiviral Potential: Fluorinated analogs () and phosphonate derivatives () highlight the role of modified sugars in antiviral drugs. The target compound’s carboxylic acid group may mimic phosphorylated intermediates, acting as a chain terminator . Cofactor Engineering: Modified FAD derivatives () demonstrate how adenine ring substitutions enable applications in biocatalysis. The target compound’s unmodified adenine may limit such utility but could serve as a scaffold for further functionalization .
Synthesis Challenges :
- Synthesis often involves stereospecific coupling (e.g., Fmoc-protected intermediate in ) or cycloaddition (). The absence of a phosphate group simplifies synthesis compared to nucleotide analogs but requires careful chiral control .
Research Findings and Data
- Crystallography : Structural analogs (e.g., ) rely on X-ray crystallography (using SHELX software, ) to confirm stereochemistry. Weak C–H···π interactions and hydrogen-bonding networks stabilize these molecules .
- Biological Activity : Adenine derivatives with fluorinated sugars () show enhanced antiviral potency due to improved metabolic stability and target binding .
- Stability : The oxolane ring’s rigidity may reduce susceptibility to glycosidase cleavage compared to ribose-based compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in the synthesis of (2R,5S)-5-[(6-amino-9H-purin-9-yl)methyl]oxolane-2-carboxylic acid?
- Methodology : Use chiral auxiliary reagents or enantioselective catalysis to control stereochemistry at the 2R and 5S positions. Protect the carboxylic acid group during purine coupling to avoid side reactions. Purification via preparative HPLC or chiral column chromatography can resolve enantiomers .
- Key Steps :
- Chiral intermediates : Start with (2R,5S)-oxolane derivatives synthesized via asymmetric hydrogenation or enzymatic resolution.
- Coupling : Employ Mitsunobu or nucleophilic substitution for purine attachment, as seen in analogous nucleoside syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology :
- NMR : Use - and -NMR to verify substitution patterns (e.g., purine methyl group at C5 of oxolane) and coupling constants for stereochemical assignments.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related oxolane-carboxylic acid derivatives .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Q. How can researchers assess the hydrolytic stability of the oxolane ring under physiological pH conditions?
- Methodology :
- Accelerated stability testing : Incubate the compound in buffers (pH 4–8) at 37°C and monitor degradation via HPLC.
- Kinetic analysis : Calculate half-life () using first-order kinetics. For analogs, oxolane rings with electron-withdrawing groups (e.g., carboxylic acid) show enhanced stability compared to unsubstituted tetrahydrofurans .
Advanced Research Questions
Q. How can discrepancies in enzymatic inhibition data for this compound be resolved?
- Methodology :
- Assay validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls).
- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition mode.
- Counter-screen : Test against structurally similar enzymes to rule off-target effects. For adenosine analogs, contradictory data often arise from differential binding to allosteric vs. active sites .
Q. What strategies optimize regioselective phosphorylation of the oxolane hydroxyl groups for prodrug development?
- Methodology :
- Protecting groups : Temporarily block the carboxylic acid to direct phosphorylation to specific hydroxyls.
- Reagent choice : Use P(III)/P(V) reagents (e.g., phosphoryl chloride) with controlled stoichiometry. Evidence from adenosine diphosphate syntheses shows that steric hindrance dictates regioselectivity .
- Monitoring : Track reaction progress using -NMR .
Q. How can in silico methods predict the binding affinity of this compound to purine-binding enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Train on purine analogs to correlate structural features (e.g., oxolane ring flexibility) with inhibitory potency. Computational frameworks like QSPR have been validated for nucleoside derivatives .
Q. What experimental designs address low yields in the final coupling step of the purine and oxolane moieties?
- Methodology :
- Solvent optimization : Replace THF with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalysis : Introduce Pd(0) or Cu(I) catalysts for cross-coupling reactions, as seen in similar purine syntheses .
- Microwave-assisted synthesis : Reduce reaction time and improve yield, as demonstrated for thermally sensitive intermediates .
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